1-(1,3-thiazol-2-yl)pyrrolidin-3-yl N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]carbamate
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Overview
Description
1-(1,3-thiazol-2-yl)pyrrolidin-3-yl N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]carbamate is a complex organic compound that features a thiazole ring, a pyrrolidine ring, and an oxazolidinone moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
The synthesis of 1-(1,3-thiazol-2-yl)pyrrolidin-3-yl N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Synthesis of Pyrrolidine Derivative: The pyrrolidine ring is often formed through cyclization reactions involving amines and dihaloalkanes.
Coupling Reactions: The thiazole and pyrrolidine derivatives are then coupled using carbamate formation reactions, typically involving isocyanates or carbamoyl chlorides.
Oxazolidinone Formation: The oxazolidinone moiety is introduced through cyclization reactions involving amino alcohols and carbonyl compounds.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(1,3-thiazol-2-yl)pyrrolidin-3-yl N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles replace halogen atoms.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, nucleophiles, and acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1,3-thiazol-2-yl)pyrrolidin-3-yl N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]carbamate has several scientific research applications:
Biological Studies: It is used in research to understand its interactions with biological targets, such as enzymes and receptors, and its effects on cellular pathways.
Pharmaceutical Development: The compound is explored for its potential use in drug development, particularly in designing new therapeutic agents with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of 1-(1,3-thiazol-2-yl)pyrrolidin-3-yl N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]carbamate involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound may inhibit enzymes involved in critical biological processes, such as DNA replication or protein synthesis.
Receptor Binding: It can bind to receptors on the cell surface or within cells, modulating signal transduction pathways and affecting cellular responses.
Pathway Modulation: The compound may influence various biochemical pathways, leading to changes in cell growth, apoptosis, or immune responses.
Comparison with Similar Compounds
1-(1,3-thiazol-2-yl)pyrrolidin-3-yl N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]carbamate can be compared with other similar compounds, such as:
Thiazole Derivatives: Compounds like 2-(4-isopropyl-thiazol-2-yl)-1,3,4-oxadiazole-2-thiol exhibit similar biological activities but differ in their specific molecular structures and targets.
Pyrrolidine Derivatives: Pyrrolidine-based compounds, such as N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide, show diverse biological activities and are used in various therapeutic applications.
Oxazolidinone Derivatives: Compounds like linezolid, an oxazolidinone antibiotic, share the oxazolidinone moiety but have different pharmacological profiles and uses.
Properties
IUPAC Name |
[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl] N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O5S/c18-10-8-21-13(20)17(10)5-2-15-12(19)22-9-1-4-16(7-9)11-14-3-6-23-11/h3,6,9H,1-2,4-5,7-8H2,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHILYWGTGJHDJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC(=O)NCCN2C(=O)COC2=O)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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